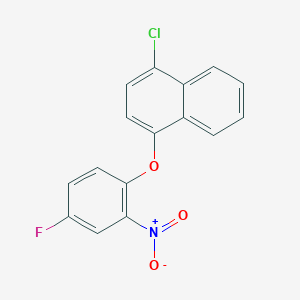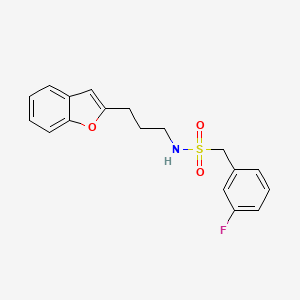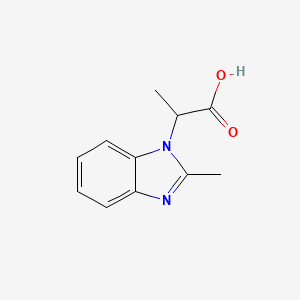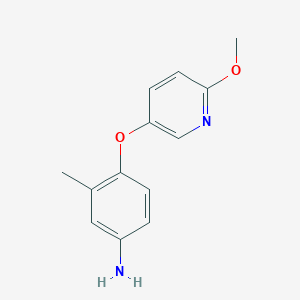
1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene” is a chemical compound with the CAS Number: 477859-01-1 . It has a molecular weight of 317.7 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H9ClFNO3/c17-13-6-8-15 (12-4-2-1-3-11 (12)13)22-16-7-5-10 (18)9-14 (16)19 (20)21/h1-9H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid in its physical form . It has a molecular weight of 317.7 .Scientific Research Applications
Nitration and Photonitration of Aromatic Compounds
Research has explored the nitration of naphthalene in aqueous solution to understand the nitration of aromatic compounds in atmospheric conditions. This study elucidates the formation of nitro compounds from naphthalene, which can lead to environmental implications, especially in acidic aerosols in the presence of HNO3 and oxidants. The investigation provides insights into atmospheric chemistry and potential environmental impacts of aromatic nitration processes (Vione et al., 2005).
Synthesis and Biological Evaluation of Nitroaromatics
Nitroaromatic compounds, including those structurally similar to 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene, have been synthesized and evaluated for their potential as anticancer drugs. These compounds have shown significant antitumor activity and DNA protection against hydroxyl free radicals, indicating their promise in medicinal chemistry and drug development (Shabbir et al., 2015).
Fluorescent Sensors and Polyimides
Studies have also focused on the development of novel materials, such as fluorescent sensors for detecting nitrophenols and polyimides for industrial applications. These materials, derived from naphthalene units, exhibit high sensitivity, selectivity, and thermal stability, making them suitable for environmental monitoring and advanced material applications (Ghosh, 2015); (Hsiao et al., 2004).
Environmental and Atmospheric Studies
Research into the reactions of aromatic compounds with environmental agents like OH radicals and N2O5 has provided valuable insights into the atmospheric fate of pollutants. This includes studies on the gas-phase reactions of naphthalene and biphenyl, contributing to our understanding of the environmental degradation of these compounds (Atkinson et al., 1987).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFNO3/c17-13-6-8-15(12-4-2-1-3-11(12)13)22-16-7-5-10(18)9-14(16)19(20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHBSKGEYMBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)

![1'H-spiro[cyclohexane-1,2'-naphthalen]-4'(3'H)-one](/img/structure/B2884870.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2884871.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2884872.png)
![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)
![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)
![7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2884877.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2884881.png)

